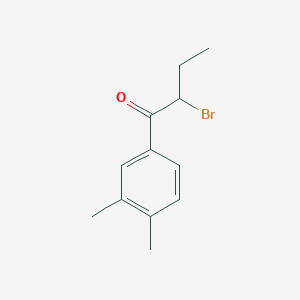
2-Bromo-3-4-dimethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-4-dimethylbutyrophenone is an organic compound with the molecular formula C12H15BrO It is a brominated derivative of butyrophenone, characterized by the presence of a bromine atom at the second position and two methyl groups at the third and fourth positions on the butyrophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-4-dimethylbutyrophenone typically involves the bromination of 3-4-dimethylbutyrophenone. One common method is the α-bromination reaction, where the bromine atom is introduced at the alpha position relative to the carbonyl group. This can be achieved using brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-4-dimethylbutyrophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted butyrophenone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-4-dimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-4-dimethylbutyrophenone involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-methylacetophenone
- 3-Bromo-4-methylbenzophenone
- 2-Chloro-3-4-dimethylbutyrophenone
Uniqueness
2-Bromo-3-4-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
2-bromo-1-(3,4-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
InChI-Schlüssel |
BILZZVNIKBBDOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC(=C(C=C1)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


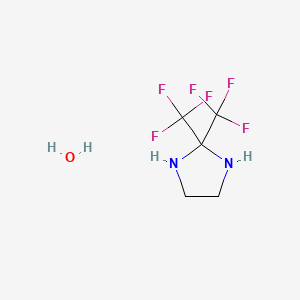

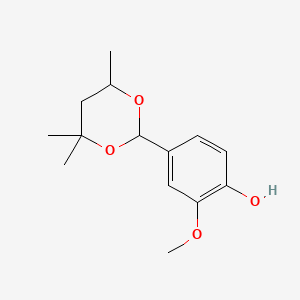
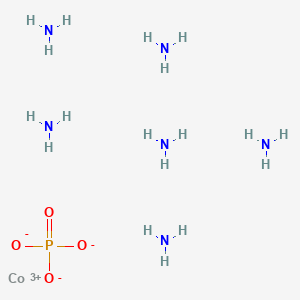

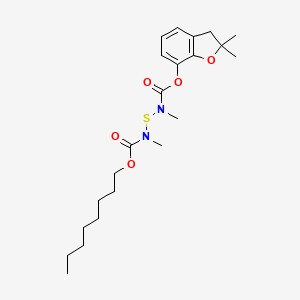
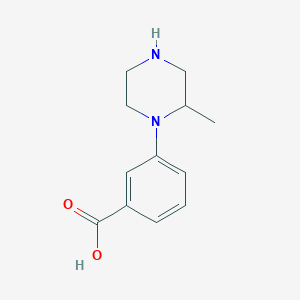
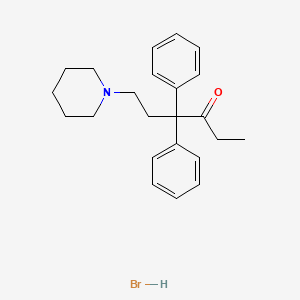

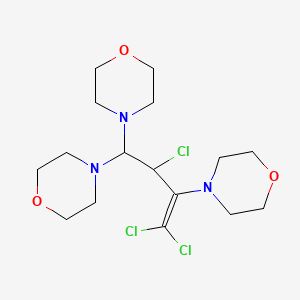
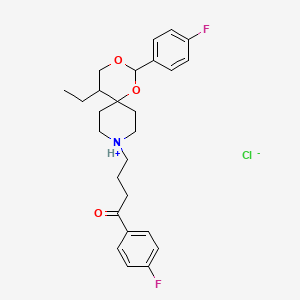
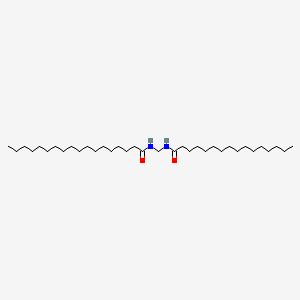
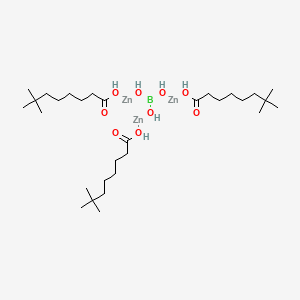
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
